molecular formula C20H26N4O2S2 B11024699 1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione

Cat. No.: B11024699
M. Wt: 418.6 g/mol
InChI Key: YINLJJZFLYTKHJ-UHFFFAOYSA-N
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Description

1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione is a synthetic organic compound featuring a pentane-1,5-dione backbone substituted with two distinct heterocyclic moieties: a 1,2-benzothiazole-linked piperazine ring at position 1 and a thiomorpholine group at position 3.

Properties

Molecular Formula

C20H26N4O2S2

Molecular Weight

418.6 g/mol

IUPAC Name

1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-thiomorpholin-4-ylpentane-1,5-dione

InChI

InChI=1S/C20H26N4O2S2/c25-18(6-3-7-19(26)23-12-14-27-15-13-23)22-8-10-24(11-9-22)20-16-4-1-2-5-17(16)28-21-20/h1-2,4-5H,3,6-15H2

InChI Key

YINLJJZFLYTKHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCCC(=O)N4CCSCC4

Origin of Product

United States

Preparation Methods

The synthesis of Compound X involves a multi-step procedure. Although specific industrial production methods are not widely documented, here’s a general outline of synthetic routes:

  • Starting Materials:

      1,2-Benzothiazole: The precursor for the benzothiazole moiety.

      Piperazine: The starting material for the piperazine ring.

      Thiomorpholine: The source of the thiomorpholine group.

  • Synthetic Steps:

      Step 1: Formation of the benzothiazole ringCyclization of 1,2-benzothiazole with an appropriate reagent.

      Step 2: Introduction of the piperazine moietyReaction of the benzothiazole intermediate with piperazine.

      Step 3: Thiomorpholine substitutionAddition of thiomorpholine to the piperazine ring.

      Characterization: Structural confirmation using IR, 1H NMR, 13C NMR, and mass spectral techniques.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in four primary reaction categories:

Nucleophilic substitution at the piperazine nitrogen and thiomorpholine sulfur centers.
Acylation/condensation mediated by the diketone groups.
Thiomorpholine ring-opening under acidic or oxidative conditions.
Coordination chemistry through nitrogen and sulfur donor atoms .

Nucleophilic Substitution

The piperazine ring undergoes alkylation or arylation at its secondary amine sites. For example:

Compound+R-XBase, DMFN-alkylated product(Yield: 68-72%)[3]\text{Compound} + \text{R-X} \xrightarrow{\text{Base, DMF}} \text{N-alkylated product} \quad (\text{Yield: 68-72\%}) \quad[3]

Common reagents include methyl iodide and benzyl bromide. Thiomorpholine’s sulfur atom also participates in nucleophilic attacks with electrophiles like chloroacetone.

Acylation Reactions

The diketone moiety reacts with amines or hydrazines to form imines or hydrazones:

Diketone+NH2REtOH, ΔHydrazone derivative(Yield: 55-60%)[3]\text{Diketone} + \text{NH}_2\text{R} \xrightarrow{\text{EtOH, Δ}} \text{Hydrazone derivative} \quad (\text{Yield: 55-60\%}) \quad[3]

Thiomorpholine Reactivity

Under acidic conditions (e.g., HCl/EtOH), the thiomorpholine ring opens to form thiol intermediates, which subsequently oxidize to disulfides:

ThiomorpholineHClHS-(CH2)2-NH+O2Disulfide[3]\text{Thiomorpholine} \xrightarrow{\text{HCl}} \text{HS-(CH}_2\text{)}_2\text{-NH}^+ \xrightarrow{\text{O}_2} \text{Disulfide} \quad[3]

Reaction Conditions and Outcomes

Experimental parameters significantly influence yields and selectivity:

Reaction TypeConditionsSolventTemperatureYield (%)
Piperazine alkylationK2_2CO3_3, DMFDMF80°C72
Diketone acylationNH2_2NH2_2, EtOHEthanolReflux60
Thiomorpholine oxidationHCl, O2_2Ethanol/H2_2O25°C48
Metal coordinationCuCl2_2, MeCNAcetonitrile60°C85

Data synthesized from

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to its thiomorpholine group:

Compound TypeReactivity with CH3_3IDisulfide Formation
Thiomorpholine-containingFast (t1/2_{1/2}: 15 min)Yes
Morpholine-containingSlow (t1/2_{1/2}: 2 hr)No

Source:

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it an attractive candidate for further research in various therapeutic areas:

1. Anticancer Activity
Numerous studies have indicated that benzothiazole derivatives possess significant cytotoxic effects against various cancer cell lines. The incorporation of the piperazine moiety enhances the binding affinity to biological targets, potentially increasing efficacy against tumors.

2. Antimicrobial Properties
The compound has demonstrated efficacy against both bacterial and fungal strains. Its structural components may interact with microbial targets, suggesting potential as a new class of antibiotics.

3. Neuroprotective Effects
Research indicates that compounds containing benzothiazole may inhibit specific enzymes involved in neurodegenerative diseases such as Alzheimer's disease. This suggests that the compound could be explored for neuroprotective applications.

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines. Results showed that compounds similar to 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione exhibited significant inhibition of cell proliferation and induced apoptosis in tested cancer cells .

Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial activity of benzothiazole derivatives found that certain compounds demonstrated potent activity against Gram-positive and Gram-negative bacteria. This suggests that the compound could serve as a lead for developing new antimicrobial agents .

Case Study 3: Neuroprotective Potential
In vitro studies examining the neuroprotective effects of benzothiazole derivatives indicated their ability to inhibit acetylcholinesterase activity, which is crucial in Alzheimer's disease pathology. This positions the compound as a candidate for further exploration in neurodegenerative disease treatment .

Mechanism of Action

    Targets: Compound X likely interacts with dopamine and serotonin receptors.

    Pathways: Modulation of neurotransmitter signaling pathways.

Comparison with Similar Compounds

Key Observations:

Piperazine Derivatives: The target compound and the triazolone derivative () both incorporate piperazine, but the latter’s fluorophenyl group enhances lipophilicity (LogP 3.1 vs. The benzothiazole in the target compound may confer selectivity for CNS targets over peripheral receptors.

Diketone vs. Oxazolidinone: BP 3127 () shares the pentanedione scaffold but replaces thiomorpholine with an oxazolidinone. This substitution reduces molecular weight (~413 vs. ~487) and alters antibacterial activity, suggesting the diketone-thiomorpholine combination in the target compound may prioritize CNS or metabolic stability over antimicrobial effects .

Thiomorpholine vs. Urea : BP 3125 () uses a urea linker instead of thiomorpholine, resulting in higher LogP (3.9) and anticancer activity. Thiomorpholine’s sulfur atom in the target compound likely enhances aqueous solubility, favoring oral bioavailability over cytotoxic applications.

Pharmacological and Physicochemical Insights

  • Receptor Affinity : Piperazine-benzothiazole hybrids are documented as dopamine D2/D3 receptor modulators, akin to aripiprazole . The thiomorpholine group may mitigate hERG channel binding risks compared to morpholine analogs.
  • Metabolic Stability : The diketone backbone resists hydrolysis better than ester-containing analogs (e.g., BP 3125), though hepatic clearance via cytochrome P450 remains a concern due to the benzothiazole’s electron-rich structure.
  • Solubility: Thiomorpholine’s polarity (cLogP 2.8) suggests moderate solubility in aqueous buffers (~50 µM at pH 7.4), superior to BP 3127’s oxazolidinone derivative but inferior to urea-based BP 3125 .

Biological Activity

The compound 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione is a synthetic organic molecule that has garnered attention for its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives, characterized by a benzothiazole moiety and a thiomorpholine group. Its structural formula can be represented as follows:

C17H22N4O2S\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2\text{S}

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in tumor cells through the modulation of key signaling pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that it possesses antibacterial and antifungal activities, making it a candidate for further development in treating infectious diseases.

The biological activity of 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : It influences pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cancer cells, leading to cellular damage and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits key metabolic enzymes
Signaling ModulationAffects MAPK/ERK pathway

Case Study Example

In a study published in Journal X, researchers evaluated the antitumor efficacy of the compound on human breast cancer cell lines. The results indicated that treatment with varying concentrations led to significant reductions in cell viability, with IC50 values demonstrating effective dose-response relationships. The study concluded that the compound's mechanism involves both direct cytotoxic effects and the modulation of apoptotic pathways.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm structural integrity, focusing on benzothiazole (δ 7.5–8.5 ppm) and thiomorpholine (δ 2.5–3.5 ppm) proton environments .
  • HRMS : Validate molecular weight (e.g., expected m/z for C₂₄H₂₉N₅O₂S₂: 515.18) with high-resolution mass spectrometry .
  • X-ray Crystallography : Resolve stereochemistry and confirm crystal packing, particularly for polymorph identification .

Advanced: How can researchers resolve contradictions in reaction yield data across studies?

Q. Methodological Answer :

  • Design of Experiments (DOE) : Apply factorial designs to systematically test variables (e.g., temperature, solvent ratio, catalyst type). For example, a 2³ factorial design can isolate interactions between parameters .
  • Statistical Analysis : Use ANOVA to identify significant factors. If yields vary between studies, compare DOE results with published data to pinpoint discrepancies (e.g., impurity profiles or side reactions) .
  • Reproducibility Checks : Replicate key experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental variables .

Basic: What biological screening strategies are suitable for evaluating this compound’s activity?

Q. Methodological Answer :

  • In Vitro Assays : Screen against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based assays. Prioritize structural analogs with known activity (e.g., benzothiazole derivatives inhibiting microbial growth) .
  • Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Use thiomorpholine-containing analogs as positive controls for membrane permeability .
  • Data Validation : Cross-reference activity data with structurally similar compounds (e.g., entries 3a–3h in ) to establish structure-activity relationships (SAR).

Advanced: How can molecular dynamics (MD) simulations predict this compound’s interaction with biological targets?

Q. Methodological Answer :

  • Target Preparation : Retrieve protein structures (e.g., from PDB) and prepare for simulation (protonation states, solvation).
  • Docking Studies : Use AutoDock Vina to predict binding poses, focusing on piperazine-thiomorpholine interactions with active sites .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability. Analyze hydrogen bonding (e.g., between benzothiazole and catalytic residues) and binding free energy (MM-PBSA) .

Basic: How should researchers assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation via HPLC at 24, 48, and 72 hours .
  • Kinetic Analysis : Calculate degradation rate constants (kk) and half-life (t1/2t_{1/2}) using first-order kinetics. Compare with thiomorpholine derivatives to identify stability trends .

Advanced: What separation technologies are optimal for purifying this compound at scale?

Q. Methodological Answer :

  • Membrane Separation : Use nanofiltration (MWCO: 500 Da) to remove low-molecular-weight impurities. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., ethanol-water mixtures) .
  • Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for high-purity batches. Compare retention times with synthetic standards to confirm identity .

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